molecular formula C15H19ClN2O3 B5868649 ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate

ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate

Cat. No. B5868649
M. Wt: 310.77 g/mol
InChI Key: HGZCXUKYBWCLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine-based compound that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is not fully understood. However, studies have shown that it has the potential to inhibit the activity of specific enzymes and receptors in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have an effect on the central nervous system, potentially leading to sedation or anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate in lab experiments is its potential as a lead compound for the development of new drugs. Its various biochemical and physiological effects make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cells and tissues, which can limit its use in certain experiments.

Future Directions

There are various future directions for the study of ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate. One direction is the development of new drugs based on this compound. Another direction is the study of its potential toxicity and ways to mitigate this toxicity. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Conclusion:
Ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate involves a reaction between 2-chloro-4-methylbenzoic acid and piperazine in the presence of ethyl chloroformate. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

Ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that it has potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and infectious diseases.

properties

IUPAC Name

ethyl 4-(2-chloro-4-methylbenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-3-21-15(20)18-8-6-17(7-9-18)14(19)12-5-4-11(2)10-13(12)16/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZCXUKYBWCLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2-chloro-4-methylphenyl)carbonyl]piperazine-1-carboxylate

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